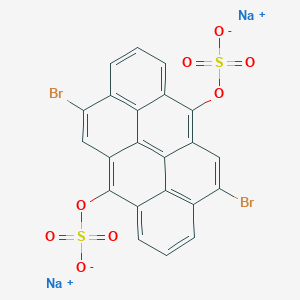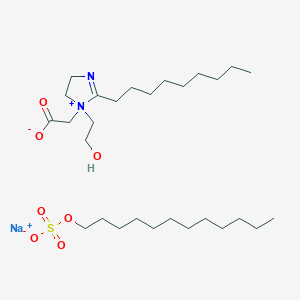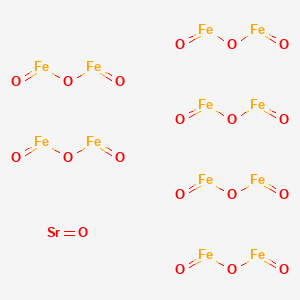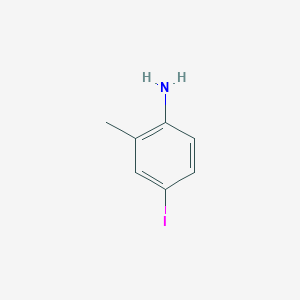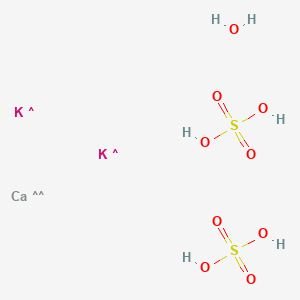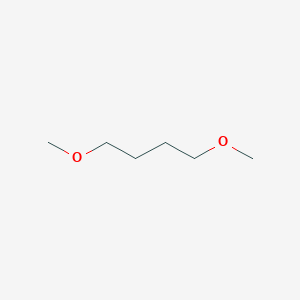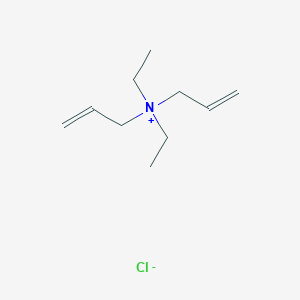
Diallyldiethylammonium chloride
Übersicht
Beschreibung
Diallyldiethylammonium chloride, also known as PolyDADMAC or PolyDDA, is a homopolymer of diallyldimethylammonium chloride (DADMAC) . It is a high charge density cationic polymer and is typically delivered as a liquid concentrate . It is used in various applications such as wastewater treatment and the functionalization of nanoparticles .
Synthesis Analysis
The synthesis of Diallyldiethylammonium chloride involves a two-step synthetic method . The monomer DADMAC is formed by reacting two equivalents of allyl chloride with dimethylamine . PolyDADMAC is then synthesized by radical polymerization of DADMAC with an organic peroxide used as a catalyst .
Molecular Structure Analysis
The molecular weight of PolyDADMAC is typically in the range of hundreds of thousands of grams per mole, and even up to a million for some products . Two polymeric structures are possible when polymerizing DADMAC: N-substituted piperidine structure or N-substituted pyrrolidine structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diallyldiethylammonium chloride include the reaction of allyl chloride with dimethylamine to form DADMAC, followed by the radical polymerization of DADMAC .
Physical And Chemical Properties Analysis
Diallyldiethylammonium chloride is a hydrophilic quaternary ammonium compound that can be dissolved in an aqueous solution as a positively charged colloid . It is non-flammable, non-explosive, and stable at room temperature .
Wissenschaftliche Forschungsanwendungen
Advanced Polymeric Materials : The cyclopolymerization of diallyldimethylammonium chloride results in a range of advanced polymeric materials, from water-soluble polyelectrolytes to highly ordered solids. This is used in optimizing syntheses, characterizing polymers, improving material properties, and developing new products, along with fundamental research in polyelectrolyte behavior in solution (Wandrey, Hernandez-barajas, & Hunkeler, 1999).
Metal-free Electrocatalysts for Oxygen Reduction : It's used as an electron acceptor for functionalizing graphene, imparting electrocatalytic activity for oxygen reduction in fuel cells. This offers better fuel selectivity, tolerance to CO posing, and long-term stability compared to Pt/C electrodes (Wang et al., 2011).
Extraction of Non-steroidal Anti-inflammatory Drugs : Modified magnetic nanoparticles with diallyldimethylammonium chloride are used for magnetic solid-phase extraction of non-steroidal anti-inflammatory drugs from water samples, showing excellent aqueous dispersibility and anion-exchange capability (Ma, Li, Li, & Xu, 2018).
Synthesis of Soluble Graphene Nanosheets : It acts as both a reducing agent and stabilizer for preparing soluble graphene nanosheets from graphite oxide. This method is environmentally friendly and enables the in situ growth of highly dispersed Pt nanoparticles, useful in catalytic activities (Zhang et al., 2011).
Phase Transfer Catalyst in Chemical Reactions : Poly(diallyldimethylammonium chloride) resin is used as a phase transfer catalyst, facilitating the chemoselective reduction of aldehydes and ketones to alcohols under solvent-free conditions (Mahdavi & Haghani, 2008).
Detection of Residual Chemicals in Drinking Water : It's used in methods for determining residual diallyldimethylammonium chloride in drinking water, with a detection limit of 0.1 microg/L, highlighting its role in environmental monitoring and safety (Jin et al., 2006).
Electrochemical Sensors : Functionalized graphene with diallyldimethylammonium chloride is used in electrochemical sensors for substances like rutin, showcasing its utility in pharmaceutical and clinical analysis (Miao et al., 2014).
Polymerization Monitoring : The polymerization of diallyldimethylammonium chloride in water is monitored to understand the kinetics and mechanism, which is crucial for optimizing production and application processes (Akyüz, Buyukunsal, & Paril, 2014).
Biosensors : It's used in biosensors for detecting molecules like glucose and H2O2, with applications in medical and environmental monitoring (Jia, Liu, & Wang, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl-bis(prop-2-enyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N.ClH/c1-5-9-11(7-3,8-4)10-6-2;/h5-6H,1-2,7-10H2,3-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMDIVZAGXCCAC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC=C)CC=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-80-6 | |
| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00927061 | |
| Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyldiethylammonium chloride | |
CAS RN |
13107-00-1 | |
| Record name | Diallyldiethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13107-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyldiethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



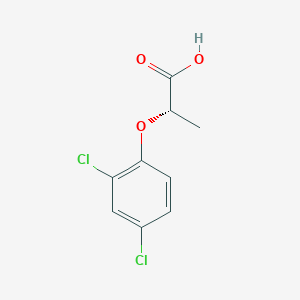

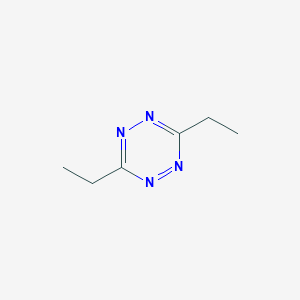
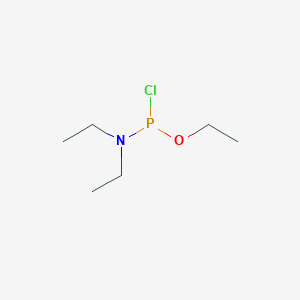

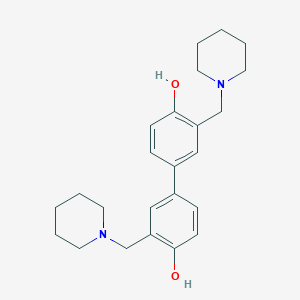
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
